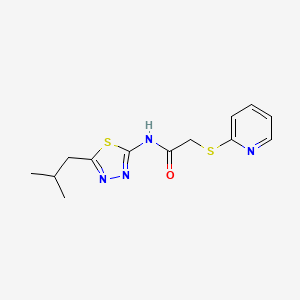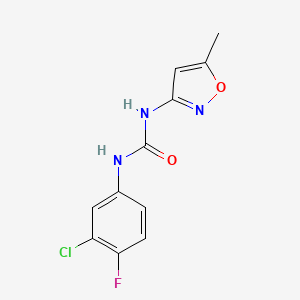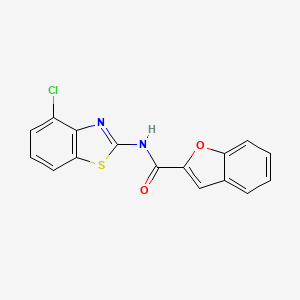
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide (hereafter referred to as IBTPA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IBTPA is a thiazolidinedione derivative that has been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
科学的研究の応用
IBTPA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. IBTPA has also been shown to possess antioxidant properties, which could be useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, IBTPA has been shown to possess antitumor properties, making it a potential candidate for cancer therapy.
作用機序
The mechanism of action of IBTPA is not fully understood. However, studies have shown that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species, respectively. IBTPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
IBTPA has been shown to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, IBTPA has been shown to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. IBTPA has also been shown to induce apoptosis in cancer cells.
実験室実験の利点と制限
One of the major advantages of using IBTPA in lab experiments is its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species without causing significant toxicity. Additionally, IBTPA has been shown to possess antitumor properties, making it a potential candidate for cancer therapy. However, one of the limitations of using IBTPA in lab experiments is its limited solubility in water, which could affect its bioavailability.
将来の方向性
There are several future directions for the study of IBTPA. One potential direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another potential direction is to investigate its potential applications in the treatment of autoimmune diseases such as multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of IBTPA and to optimize its pharmacological properties for clinical use.
Conclusion:
In conclusion, IBTPA is a thiazolidinedione derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IBTPA has been shown to possess anti-inflammatory, antioxidant, and antitumor properties. Its mechanism of action involves the inhibition of pro-inflammatory cytokines and reactive oxygen species, as well as the activation of the caspase pathway. IBTPA has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成法
The synthesis of IBTPA involves the reaction of 2-pyridinethiol with 5-isobutyl-1,3,4-thiadiazol-2-amine in the presence of acetic anhydride. The product is then treated with chloroacetic acid to yield IBTPA. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS2/c1-9(2)7-12-16-17-13(20-12)15-10(18)8-19-11-5-3-4-6-14-11/h3-6,9H,7-8H2,1-2H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZQDZYAGFRMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-dimethylphenyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5728670.png)
![methyl 2-{[3-(2-thienyl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5728706.png)
![N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5728714.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]pyrrolidine](/img/structure/B5728720.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5728722.png)
![5,7-dimethyl-2-(2-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B5728724.png)
![1-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}ethanone](/img/structure/B5728734.png)

![N'-[(cyclohexylacetyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5728753.png)

![2-{[(4-chlorophenyl)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5728766.png)
![4-(dimethylamino)benzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5728768.png)
